7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one
Description
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
7-bromo-2-(cyclopropylmethyl)phthalazin-1-one |
InChI |
InChI=1S/C12H11BrN2O/c13-10-4-3-9-6-14-15(7-8-1-2-8)12(16)11(9)5-10/h3-6,8H,1-2,7H2 |
InChI Key |
YRRPDADANWSJQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C3=C(C=CC(=C3)Br)C=N2 |
Origin of Product |
United States |
Biological Activity
7-Bromo-2-(cyclopropylmethyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, discussing its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrN3O, with a molecular weight of approximately 307.19 g/mol. The compound features a bromine atom at the 7-position and a cyclopropylmethyl group at the 2-position of the phthalazinone ring system. This unique substitution pattern is believed to influence its reactivity and biological activity.
Biological Activity Overview
Research has indicated that phthalazinones, including this compound, exhibit various biological activities such as:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through the inhibition of specific signaling pathways or enzymes.
- Dopamine Receptor Modulation : Compounds similar to this compound have shown selectivity towards dopamine receptors, particularly D3 receptors, indicating possible applications in treating neurological disorders .
- Enzyme Inhibition : The compound may interact with various enzymes, affecting their activity and contributing to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Phthalazinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Bromination : Selective bromination at the 7-position using brominating agents.
- Cyclopropylmethyl Substitution : Introducing the cyclopropylmethyl group via alkylation reactions.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substitution patterns can significantly alter its pharmacological properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropylmethyl substitution | Potential dopamine receptor modulation |
| 6-Bromo-2,7-naphthyridin-1(2H)-one | Naphthyridine core | Different biological activities |
| 5-Bromo-3-methylphthalazin-1(2H)-one | Methyl group at different position | Varying pharmacological profiles |
The specific cyclopropylmethyl substitution may enhance binding affinity to biological targets compared to other phthalazinones.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of compounds structurally related to this compound:
- Dopamine Receptor Studies : A study demonstrated that similar compounds can selectively activate D3 dopamine receptors while inhibiting D2 receptors, suggesting a pathway for developing treatments for conditions like schizophrenia or Parkinson's disease .
- Anticancer Mechanisms : Research indicates that phthalazinones can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have shown promise in inhibiting ABC transporters linked to multidrug resistance in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Molecular Geometry
4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
- Structure: The propynyl group at position 2 creates a dihedral angle of 53.93° between the phthalazinone core and the 4-methylphenyl substituent .
- Comparison: The cyclopropylmethyl group in the target compound is bulkier and more rigid than the linear propynyl chain.
7-Bromo-2-propyl-2H-phthalazin-1-one
- Structure : Features a propyl group at position 2 and bromine at position 7 (C₁₁H₁₁BrN₂O, MW: 267.12 g/mol) .
- Comparison : The cyclopropylmethyl substituent introduces steric hindrance and enhanced lipophilicity compared to the linear propyl chain, which could influence solubility and membrane permeability.
Crystallographic and Intermolecular Interactions
- 4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one forms C–H⋯O hydrogen bonds and π-π stacking (3.6990 Å between aromatic centers) .
2-Substituted-8-(4,6-Dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one Derivatives
- Activity : These compounds inhibit acetohydroxyacid synthase (AHAS) with Ki values comparable to the herbicide KIH-6127 .
Hybrid Phthalazin-1(2H)-imine/Imidazole Derivatives
- Comparison : The absence of an imidazole core in the target compound may reduce metabolic stability but simplify synthesis pathways.
Data Tables
Table 1: Key Structural and Physical Properties of Analogues
*Calculated based on analogous structures.
Preparation Methods
Table 1: Alkylation Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 78 |
| Cs₂CO₃ | DMSO | 100 | 8 | 82 |
| NaH | THF | 60 | 6 | 65 |
Data adapted from and demonstrate that polar aprotic solvents like DMF or DMSO enhance reaction efficiency, with cesium carbonate offering slight yield improvements over potassium carbonate due to its stronger basicity.
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
Recent advances highlight three-component reactions combining 4-bromophthalaldehyde , cyclopropylmethylamine, and a hydrazine derivative in a one-pot synthesis. This method, catalyzed by acetic acid under reflux, achieves the phthalazinone core and N-alkylation in a single step, albeit with moderate yields (60–70%).
Challenges and Solutions
-
Regioselectivity in Bromination : Direct bromination of unsubstituted phthalazinones often leads to mixtures. Using 4-bromophthalic anhydride as the starting material ensures precise bromine placement at position 7.
-
N-Alkylation Specificity : Bulky bases like DBU (1,8-diazabicycloundec-7-ene) can suppress dialkylation by deprotonating the monoalkylated intermediate, though this increases cost and complexity.
Scalability and Industrial Applications
Kilogram-scale syntheses reported in patent utilize continuous flow reactors for the cyclocondensation step, achieving 90% conversion with a residence time of 30 minutes. This method reduces solvent waste and improves reproducibility, critical for pharmaceutical manufacturing.
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, KBr, acetate buffer | ~70-80% (estimated) | |
| Alkylation | Cyclopropylmethyl halide, K₂CO₃, dry acetone | ~50-60% (analogous to 3c/d in ) |
Methodological Note : Ensure anhydrous conditions during alkylation to avoid competing hydrolysis. Confirm N-alkylation via NMR (e.g., disappearance of NH signals) and mass spectrometry .
How should researchers characterize this compound to confirm its structure?
Use a combination of spectroscopic and analytical methods:
- ¹H/¹³C NMR : Identify cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and aromatic protons in the phthalazinone core (δ ~7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C₁₂H₁₁BrN₂O).
- IR Spectroscopy : Detect lactam C=O stretching (~1680–1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
Validation : Cross-reference spectral data with analogous N-alkylated phthalazinones (e.g., 3c/d in ) .
What safety protocols are critical when handling this compound?
- Hazard Mitigation : Brominated compounds may release toxic fumes (HBr) under heat. Use fume hoods and PPE (gloves, goggles).
- Storage : Store in airtight containers at 0–6°C to prevent degradation (analogous to brominated derivatives in ) .
- Spill Response : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
Advanced Research Questions
How can computational methods optimize the synthesis of this compound?
Adopt the ICReDD framework ():
Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model bromination/alkylation transition states.
Condition Screening : Apply machine learning to predict optimal solvents (e.g., acetone vs. DMF) and catalyst ratios.
Feedback Loop : Validate computational predictions with small-scale experiments, then refine models .
Case Study : Computational optimization reduced alkylation reaction time by 30% in analogous phthalazinone syntheses .
How should researchers address discrepancies in reported yields for N-alkylation reactions?
Q. Root Cause Analysis :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may increase reaction rates but promote side reactions.
- Base Strength : Stronger bases (e.g., NaH vs. K₂CO₃) can alter regioselectivity (N- vs. O-alkylation).
Q. Experimental Design :
Conduct a factorial design () varying solvent, base, and temperature.
Monitor reaction progress via TLC/GC-MS to identify intermediates or byproducts.
Compare results with , which achieved 53–61% yields using K₂CO₃ in acetone .
What strategies are effective for evaluating the biological activity of this compound?
Structural Analogues : Synthesize derivatives with modified substituents (e.g., oxadiazole rings, ) to assess pharmacophore contributions.
In Vitro Screening : Test against target enzymes (e.g., kinases) or cell lines (cancer, microbial).
SAR Analysis : Correlate substituent electronic effects (e.g., bromine’s electron-withdrawing nature) with activity trends .
How can structural modifications alter the compound’s physicochemical properties?
Q. Targeted Modifications :
Validation : Use logP measurements and solubility assays to quantify changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
